Hexacosanol
Overview
Description
Hexacosanol is a naturally occurring long-chain alcohol found in various plant waxes and oils. It is a straight-chain, saturated, aliphatic alcohol with twenty-six carbon atoms, and is the longest-chain primary alcohol found naturally in plants. It is a colorless, odorless, and tasteless liquid with a melting point of -50°C and a boiling point of 284°C. This compound has been extensively studied due to its potential health benefits, and is used in many products such as dietary supplements, cosmetics, and pharmaceuticals.
Scientific Research Applications
1. Nerve Regeneration
Hexacosanol, a long-chain fatty alcohol, has demonstrated neurotrophic properties and can attenuate the degeneration of cholinergic neurons after injury. It has been found to increase the regeneration rate of both sensory and motor axons in lesioned nerves, leading to improved functional recovery. This was observed in studies where mice were treated with this compound following a sciatic nerve crush, showing significant improvements in axonal regeneration and neuromuscular function (Azzouz et al., 1996).
2. Macrophage Activity
This compound has shown to affect macrophages, a cell type largely present in the brain. When added to mice resident peritoneal macrophages, it induced significant morphological changes and increased their phagocytosis capacity. This suggests that this compound can influence membrane properties involved in macrophage functions (Moosbrugger et al., 1992).
3. Diabetes-Induced Dysfunctions
This compound has been studied for its potential therapeutic effects on various diabetes-induced dysfunctions in rats, such as diabetic nephropathy, diabetic cystopathy, and diabetic ileal dysfunction. It demonstrated an ability to ameliorate diabetes-induced hypercontractility of the ileum and bladder, and prevent increases in serum creatinine, malonaldehyde, and TGF-beta1 concentrations in the kidney. These effects were noted without altering the diabetic status of the rats, indicating a direct influence on the affected organs (Narimatsu et al., 2007; Saito et al., 2006, 2007; Shinbori et al., 2006).
4. Neurotrophic Effects on CNS Neurons
This compound has been found to promote the maturation of central neurons in cultures. It notably increased neurite outgrowth, the number of collaterals in multipolar neurons, and enhanced the biochemical differentiation of cultured neurons. This suggests its potential role in central neuron development (Borg et al., 1987).
5. Prevention of Diabetic Angiopathy
This compound showed beneficial effects on diabetes-induced angiopathy in the rat aorta. It improved hypercontraction produced by norepinephrine and damaged endothelium-dependent relaxation. Furthermore, it reversed the upregulation of muscarinic M3 receptor and iNOS mRNAs in diabetic rats, indicating its potential to ameliorate vascular dysfunction in diabetes (Shinbori et al., 2007).
6. Reduction of Cholesterol Levels
This compound has been found to reduce plasma and hepatic cholesterol by activating AMP-activated protein kinase and suppressing sterol regulatory element-binding protein-2. This indicates its potential use in managing cholesterol levels and improving hepatic steatosis (Lee et al., 2017).
Safety and Hazards
Hexacosanol does not have any specific hazard statements . In case of inhalation, skin contact, eye contact, or ingestion, basic first aid measures such as moving the person to fresh air, washing off with soap and plenty of water, flushing eyes with water, and rinsing mouth with water are recommended .
Mechanism of Action
1-Hexacosanol, also known as ceryl alcohol, is a saturated primary fatty alcohol with a carbon chain length of 26 . It is a white waxy solid at room temperature, freely soluble in chloroform, and insoluble in water . It occurs naturally in the epicuticular wax and plant cuticle of many plant species .
Target of Action
1-Hexacosanol primarily targets AMPK (AMP-activated protein kinase) and SREBP2 (Sterol regulatory element-binding protein 2) . AMPK is an enzyme that plays a role in cellular energy homeostasis, largely to activate glucose and fatty acid uptake and oxidation when cellular energy is low . SREBP2 is a transcription factor that regulates cholesterol synthesis .
Mode of Action
1-Hexacosanol activates AMPK and inhibits SREBP2 . By activating AMPK, it promotes the uptake and oxidation of glucose and fatty acids, which can help maintain energy balance within cells . The inhibition of SREBP2 leads to a decrease in cholesterol synthesis .
Biochemical Pathways
The activation of AMPK by 1-Hexacosanol can lead to the stimulation of hepatic autophagy . Autophagy is a cellular process that breaks down and recycles cellular components, which can be beneficial in conditions of nutrient deprivation . The inhibition of SREBP2 results in hypocholesterolemic activities, leading to a decrease in cholesterol levels .
Pharmacokinetics
Given its solubility in chloroform and insolubility in water , it can be inferred that it may be absorbed in the body through lipid-rich environments, distributed via lipoproteins, metabolized in the liver, and excreted in the bile.
Result of Action
The activation of AMPK and inhibition of SREBP2 by 1-Hexacosanol can lead to an improvement in hepatic steatosis . Hepatic steatosis, also known as fatty liver, is a condition characterized by the accumulation of fat in the liver . By promoting autophagy and reducing cholesterol synthesis, 1-Hexacosanol can help alleviate this condition .
Action Environment
The action, efficacy, and stability of 1-Hexacosanol can be influenced by various environmental factors. For instance, its solubility in chloroform and insolubility in water suggest that it may be more effective in lipid-rich environments . Additionally, its stability may be affected by factors such as temperature and pH, although specific data on this is currently lacking.
Biochemical Analysis
Cellular Effects
1-Hexacosanol, as a part of policosanols, has been reported to have effects on cellular processes. For instance, it has been suggested to decrease serum cholesterol
Molecular Mechanism
As a part of policosanols, it has been suggested to inhibit HMG-CoA reductase, the rate-controlling enzyme of the mevalonate pathway, which lowers serum-cholesterol levels
Dosage Effects in Animal Models
While some studies have been conducted on the cholesterol-lowering properties of policosanols (which include 1-Hexacosanol) in animal models
Metabolic Pathways
As a part of policosanols, it has been suggested to be involved in the mevalonate pathway
properties
IUPAC Name |
hexacosan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27/h27H,2-26H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHTZOCLLONTOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67905-28-6 (aluminum[1:3] salt) | |
Record name | 1-Hexacosanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3027162 | |
Record name | 1-Hexacosanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Aldrich MSDS] | |
Record name | 1-Hexacosanol | |
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CAS RN |
506-52-5 | |
Record name | 1-Hexacosanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=506-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Hexacosanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexacosanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4058 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-Hexacosanol | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Hexacosanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexacosan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-HEXACOSANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7SD300NNB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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